molecular formula C18H9ClO3 B14738496 6-Chloro-11-hydroxytetracene-5,12-dione CAS No. 6336-85-2

6-Chloro-11-hydroxytetracene-5,12-dione

Cat. No.: B14738496
CAS No.: 6336-85-2
M. Wt: 308.7 g/mol
InChI Key: ATKQRHBIHGHVAY-UHFFFAOYSA-N
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Description

6-Chloro-11-hydroxytetracene-5,12-dione is a polycyclic aromatic compound characterized by a tetracene backbone with a quinone moiety at positions 5 and 12. The molecule is further substituted with a chlorine atom at position 6 and a hydroxyl group at position 11. These substituents confer distinct electronic and physicochemical properties, influencing its reactivity, solubility, and environmental behavior.

Properties

IUPAC Name

6-chloro-11-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClO3/c19-15-9-5-1-2-6-10(9)17(21)14-13(15)16(20)11-7-3-4-8-12(11)18(14)22/h1-8,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKQRHBIHGHVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284935
Record name 6-chloro-11-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-85-2
Record name NSC39896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-11-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetracene-5,12-dione, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Halogenation and other substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of tetracene, such as quinones, hydroquinones, and halogenated tetracenes

Scientific Research Applications

6-Chloro-11-hydroxytetracene-5,12-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-11-hydroxytetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. Additionally, it may interact with specific enzymes and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include 6-amino-11-hydroxytetracene-5,12-dione and the parent compound tetracene-5,12-dione. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Substituents Functional Groups Key Structural Features
6-Chloro-11-hydroxytetracene-5,12-dione Cl (C6), OH (C11) Quinone, Hydroxyl, Chloro Electron-withdrawing Cl enhances quinone’s electron deficiency. Hydroxyl increases polarity.
6-amino-11-hydroxytetracene-5,12-dione NH₂ (C6), OH (C11) Quinone, Hydroxyl, Amino Electron-donating NH₂ may stabilize radical intermediates. Potential aromatic amine toxicity.
Tetracene-5,12-dione None Quinone Baseline OPAH structure; planar, conjugated system.

Hazard Profiles

Compound Name Hazard Profile Evidence Source
This compound Not well-studied; chloroaromatic compounds often exhibit persistence and bioaccumulation.
6-amino-11-hydroxytetracene-5,12-dione High risk of aromatic amine-related hazards (e.g., mutagenicity, carcinogenicity) per SIN List structural similarity . SIN List 2004
Tetracene-5,12-dione Environmental pollutant; linked to oxidative stress in airborne particulate matter . De Gruyter 2023

Research Findings and Implications

  • Electronic Properties: The chloro substituent in this compound likely reduces electron density in the quinone system compared to the amino analog, making it a stronger electron acceptor. This could optimize its performance in n-type organic semiconductors.
  • Environmental Persistence : Chlorinated derivatives may exhibit higher environmental persistence than the parent tetracene-5,12-dione, analogous to chlorinated PAHs like polychlorinated biphenyls (PCBs).

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